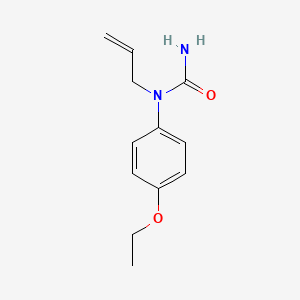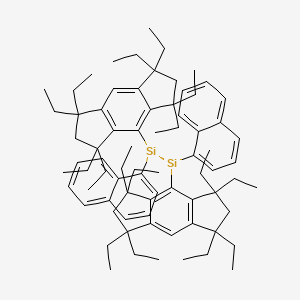![molecular formula C14H22N2O2Si B12516167 Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- CAS No. 651354-56-2](/img/structure/B12516167.png)
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ジエトキシメチル)-2-[(トリメチルシリル)エチニル]ピリミジンは、複素環式芳香族有機化合物です。ピリミジンは、核酸の形成など、多くの生物学的プロセスにおいて不可欠な化合物のクラスです。
準備方法
5-(ジエトキシメチル)-2-[(トリメチルシリル)エチニル]ピリミジンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピリミジン環の形成: これは、適切な前駆体を制御された条件下で環化することにより達成できます。
ジエトキシメチル基の導入: この段階は、ピリミジン環を塩基の存在下でジエトキシメチルクロリドと反応させることにより行われます。
トリメチルシリルエチニル基の付加: これは、通常、トリメチルシリルアセチレンとのパラジウム触媒カップリング反応を使用して行われます。
工業生産方法では、これらの手順を最適化して収率と純度を高めるとともに、連続フロー反応器を使用することで反応効率を高める場合があります。
化学反応の分析
5-(ジエトキシメチル)-2-[(トリメチルシリル)エチニル]ピリミジンは、さまざまな種類の化学反応を起こします。
酸化: この化合物は、強酸化剤を使用して酸化することができ、異なる酸化状態のピリミジン誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたピリミジン誘導体の形成につながります。
置換: この化合物は、求核置換反応を起こすことができ、ジエトキシメチル基またはトリメチルシリルエチニル基が他の官能基に置き換えられます。
これらの反応で一般的に使用される試薬には、パラジウム触媒、水酸化ナトリウムなどの塩基、過マンガン酸カリウムなどの酸化剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
5-(ジエトキシメチル)-2-[(トリメチルシリル)エチニル]ピリミジンは、いくつかの科学研究アプリケーションを持っています。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、特に核酸アナログの合成における生物系における潜在的な役割について研究されています。
医学: 医薬品中間体としての可能性と、さまざまな生物学的標的への影響について調査が進められています。
産業: これは、熱安定性や電子特性などの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleic acid analogs.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
作用機序
5-(ジエトキシメチル)-2-[(トリメチルシリル)エチニル]ピリミジンの作用機序は、生物系における分子標的との相互作用を伴います。この化合物は、特定の酵素または受容体に結合して、その活性を調節することができます。たとえば、核酸合成に関与する特定の酵素を阻害し、細胞増殖やその他の生物学的プロセスに影響を与える可能性があります。正確な経路と分子標的は、特定のアプリケーションと使用のコンテキストによって異なります。
類似化合物の比較
5-(ジエトキシメチル)-2-[(トリメチルシリル)エチニル]ピリミジンは、以下のような他の類似の化合物と比較することができます。
3,6-ジニトロピラゾロ[1,5-a]ピリミジン-5,7-ジアミン: この化合物は、類似の構造的特徴を持っていますが、異なる官能基を持ち、化学的特性と用途が異なります.
5-アミノ-3,6-ジニトロピラゾロ[1,5-a]ピリミジン-7(4H)-オン: 独特の熱安定性と爆轟性能を持つ別の関連化合物.
類似化合物との比較
Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]- can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with unique thermal stability and detonation performance.
特性
CAS番号 |
651354-56-2 |
|---|---|
分子式 |
C14H22N2O2Si |
分子量 |
278.42 g/mol |
IUPAC名 |
2-[5-(diethoxymethyl)pyrimidin-2-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C14H22N2O2Si/c1-6-17-14(18-7-2)12-10-15-13(16-11-12)8-9-19(3,4)5/h10-11,14H,6-7H2,1-5H3 |
InChIキー |
FTBOGIANWUQJRL-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CN=C(N=C1)C#C[Si](C)(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
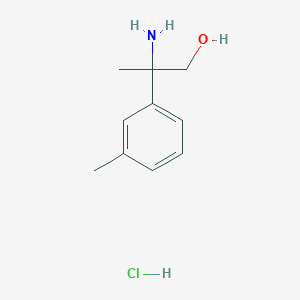
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
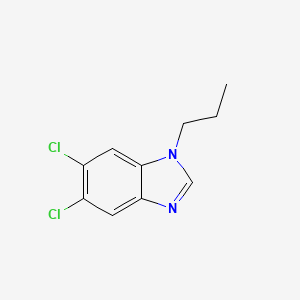
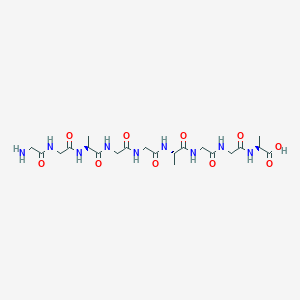
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
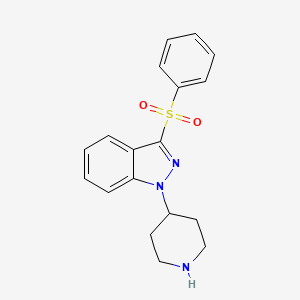
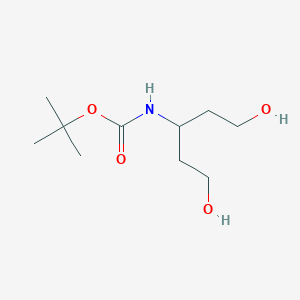
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
